Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate

CAS No.: 313226-53-8

Cat. No.: VC4280686

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313226-53-8 |

|---|---|

| Molecular Formula | C15H16N2O4S |

| Molecular Weight | 320.36 |

| IUPAC Name | ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) |

| Standard InChI Key | LMOXMVZMHJCRNQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C |

Introduction

Chemical Structure and Nomenclature

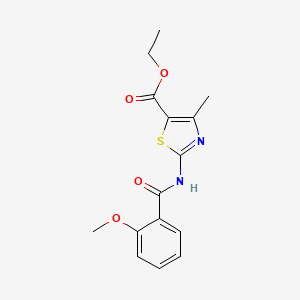

The compound’s IUPAC name is ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, reflecting its three key structural components:

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.

-

2-Methoxybenzamido group: A benzamide substituent with a methoxy (-OCH) group at the ortho position of the aromatic ring.

-

Ethyl ester: A carboxylate group esterified with ethanol at position 5 of the thiazole ring .

Table 1: Structural and Molecular Data

| Property | Value |

|---|---|

| CAS No. | 313226-53-8 |

| Molecular Formula | |

| Molecular Weight | 320.36 g/mol |

| InChI | InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) |

| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C |

The planar thiazole ring and conjugated benzamido group suggest potential for π-π stacking interactions, a feature common in enzyme inhibitors .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones or α-haloesters. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate may serve as the precursor.

-

Benzamido functionalization: Coupling the thiazole amine with 2-methoxybenzoyl chloride using coupling agents like HATU or EDC/HOBt .

-

Purification: Column chromatography or recrystallization to isolate the final product.

Analytical Characterization

Key techniques include:

-

NMR spectroscopy: and NMR confirm the presence of the methoxy (–OCH, δ ~3.8 ppm), ethyl ester (–COOCHCH, δ ~4.3 ppm), and aromatic protons (δ ~6.8–8.1 ppm) .

-

Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 320.36 (M) .

-

IR spectroscopy: Stretching vibrations for amide (C=O, ~1650 cm) and ester (C=O, ~1700 cm) groups .

Physicochemical Properties

Limited solubility data exist, but analogs with similar ester and aryl groups exhibit:

-

LogP: ~2.5 (moderate lipophilicity, suitable for cell membrane penetration).

-

Solubility: Poor aqueous solubility (<1 mg/mL), enhanced by dimethyl sulfoxide (DMSO) or ethanol .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (octanol-water) | 2.4–2.7 |

| Hydrogen bond donors | 2 (amide NH, ester) |

| Hydrogen bond acceptors | 5 (ester O, amide O, thiazole N, methoxy O) |

Biological Activity and Hypothesized Mechanisms

While direct studies on this compound are sparse, structurally related thiazoles exhibit:

Xanthine Oxidase (XO) Inhibition

Analog 5b (2-benzamido-4-methylthiazole-5-carboxylic acid with para-fluoro substitution) inhibits XO with an IC of 0.57 μM, comparable to febuxostat . The methoxy group in the subject compound may enhance binding to XO’s hydrophobic pocket via van der Waals interactions .

Table 3: Biological Activities of Analogous Thiazoles

| Compound | Target | IC | Key Structural Feature |

|---|---|---|---|

| 5b | Xanthine oxidase | 0.57 μM | para-Fluoro benzamido |

| 40 | HSET (KIFC1) | 12 nM | 3-Benzamidopropanamido chain |

Applications in Medicinal Chemistry

Drug Development

-

Gout treatment: As a non-purine XO inhibitor, this compound could lower serum uric acid levels .

-

Oncology: HSET inhibitors are explored for cancers with centrosome amplification (e.g., triple-negative breast cancer) .

Prodrug Design

The ethyl ester enhances cell permeability, while in vivo esterase hydrolysis releases the active acid, as seen in oseltamivir (Tamiflu) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume